1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane
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Overview
Description
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane is a heterocyclic compound that contains a thiadiazine ring fused with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide, providing a facile synthetic route to the desired thiadiazine derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine ring structure and have been studied for their diverse pharmacological activities.
5-Phenyl-6H-1,3,4-thiadiazin-2-amine: This compound is structurally similar and has applications in medicinal chemistry.
Uniqueness
1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane is unique due to the presence of the azepane ring fused with the thiadiazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
153682-25-8 |
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Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-phenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C15H19N3S/c1-2-7-11-18(10-6-1)15-17-16-14(12-19-15)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI Key |
IRRLDKGLAVSSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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